

A Comparative Guide to AOAC-RI Validated Neogen Food Safety Tests

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Compound of Interest

Compound Name: Neogen

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This guide provides a detailed comparison of AOAC-RI validated food safety tests from **Neogen**, alongside their validated alternatives. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and methodologies to make informed decisions for their laboratory needs.

Section 1: ATP Hygiene Monitoring Systems

Adenosine Triphosphate (ATP) monitoring is a rapid and widely used method to verify cleaning and sanitation effectiveness in food processing and healthcare environments. This section compares **Neogen's** AOAC-RI validated ATP monitoring systems with leading alternatives.

Data Presentation: Comparison of ATP Hygiene Monitoring Systems

The following table summarizes the key performance characteristics of **Neogen's** ATP monitoring systems and their AOAC-RI validated alternatives.

Feature	Neogen AccuPoint® Advanced	Neogen® Clean- Trace® (formerly 3M™)	Hygiena™ EnSURE® Touch
AOAC-RI Certificate No.	091601[1][2]	041901[3]	101803[4][5]
Technology	ATP Bioluminescence	ATP Bioluminescence	ATP Bioluminescence
Limit of Detection (LOD)	1.85 femtomoles of ATP	3.03 femtomoles of ATP	0.82 femtomoles of ATP (EnSURE luminometer)
Time to Result	Less than 20 seconds	Information not readily available	10 seconds
Validated Surfaces	Stainless steel	Stainless steel, ceramic, and plastic	Stainless steel

Experimental Protocols: ATP Monitoring

The general experimental workflow for using ATP monitoring systems involves the following steps:

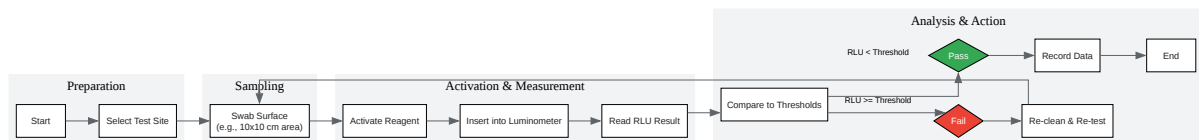
- **Surface Swabbing:** A sample is collected from the target surface using a sterile swab. For the **Neogen AccuPoint® Advanced**, a 4 x 4 inch (10cm x 10cm) square is recommended for consistent sampling.
- **Activation:** The swab is returned to its tube, and the reagent is released to initiate the bioluminescent reaction.
- **Measurement:** The activated device is placed in the luminometer, which measures the light output and provides a result in Relative Light Units (RLUs).
- **Interpretation:** The RLU value is compared to pre-determined pass/fail thresholds to assess surface cleanliness.

The AOAC-RI validation for these systems typically involves studies on:

- **Pure Analyte Limit of Detection (LOD):** To determine the smallest amount of ATP the system can reliably detect.
- **Matrix Studies:** To evaluate the system's performance in the presence of various food residues and on different surface types.
- **Inclusivity and Exclusivity:** To ensure the test detects ATP from a broad range of microbial sources and does not react with non-target substances.
- **Robustness:** To assess the system's performance under varying conditions, such as different temperatures and activation times.

Visualization: ATP Hygiene Monitoring Workflow

The following diagram illustrates the typical workflow for an ATP hygiene monitoring test.



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A typical workflow for conducting an ATP hygiene monitoring test.

Section 2: Listeria spp. Detection Kits

Rapid detection of Listeria species is crucial for preventing foodborne illness. This section compares **Neogen's** AOAC-RI validated Listeria detection kit with other validated alternatives.

Data Presentation: Comparison of Listeria spp. Detection Kits

The table below outlines the performance characteristics of **Neogen's** Reveal® 2.0 for Listeria and comparable AOAC-RI validated test kits.

Feature	Neogen® Reveal® 2.0 for Listeria	Bio-Rad iQ- Check™ Listeria spp.	Bio-Rad RAPID'L.mono	SMARTCHECK ® Listeria monocytogene s
AOAC-RI Certificate No.	041101	090701	072803	042101
Technology	Lateral Flow Immunoassay	Real-Time PCR	Chromogenic Agar	Real-Time PCR
Limit of Detection (LOD)	1 cfu/analytical unit	LOD50 of 0.6 (range: 0.5–0.8)	Information not readily available	Information not readily available
Time to Result	27-30 hours	Less than 24 hours with LSB II enrichment	48 hours	Approx. 35 min after 18-48h enrichment
Inclusivity	Detects all Listeria spp. except <i>L. grayi</i>	100% (161 strains tested)	Information not readily available	100% (50 isolates detected)
Exclusivity	No cross- reactivity with non-Listeria organisms after selective enrichment	100% (86 strains tested)	Information not readily available	100% (37 isolates excluded)
Relative Sensitivity	98.2% to 101% compared to reference methods	Information not readily available	99.4%	No significant difference from reference method
Specificity	100%	Information not readily available	100%	Information not readily available

Experimental Protocols: Listeria Detection

The general workflow for Listeria detection using these rapid methods typically involves:

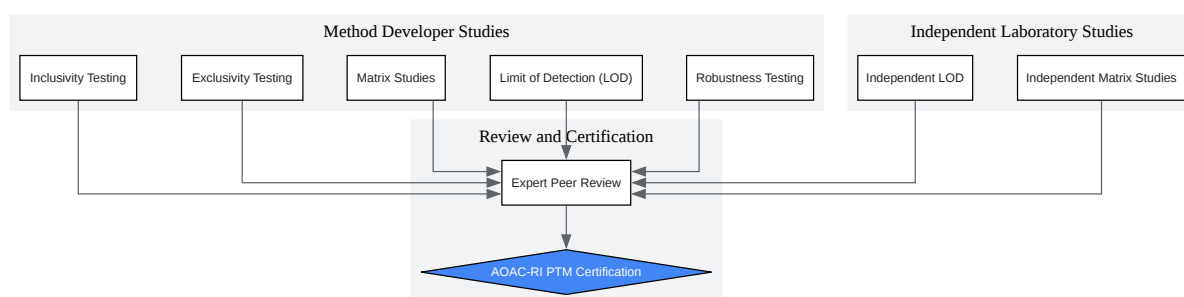
- **Sample Enrichment:** The food or environmental sample is placed in a specialized enrichment broth and incubated for a specific period (e.g., 18-48 hours) to allow for the growth of any Listeria present.
- **Sample Preparation (for PCR):** For PCR-based methods, a lysis step is performed to release the bacterial DNA.
- **Detection:**
 - **Lateral Flow:** An aliquot of the enriched sample is added to the lateral flow device, and results are read visually.
 - **PCR:** The prepared sample is added to the PCR reaction mix and placed in a real-time PCR instrument for amplification and detection.
 - **Chromogenic Agar:** The enriched sample is plated on the chromogenic agar and incubated. Listeria colonies are identified based on their color.
- **Confirmation:** Presumptive positive results are typically confirmed using a reference culture method.

The AOAC-RI validation process for these kits includes rigorous testing of:

- **Inclusivity:** The ability to detect a wide range of Listeria species and strains.
- **Exclusivity:** The inability to detect non-Listeria organisms.
- **Matrix Studies:** Evaluation of the method's performance with various food matrices (e.g., dairy, meat, produce) and environmental surfaces.
- **Limit of Detection (LOD):** The lowest concentration of Listeria that can be reliably detected.
- **Method Comparison:** A comparative analysis against established reference methods (e.g., FDA BAM or USDA FSIS).

Visualization: AOAC-RI Validation Workflow for Microbial Detection Kits

This diagram provides a high-level overview of the AOAC-RI Performance Tested Method (PTM) validation process for microbial detection kits.



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A simplified overview of the AOAC-RI PTM validation process.

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